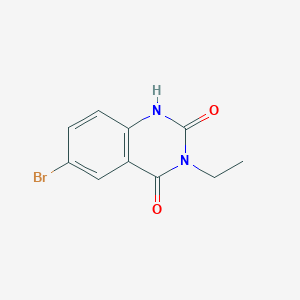

6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-ethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULYYNNMEGAYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing available data with established principles in drug discovery, this document offers field-proven insights into its chemical nature, synthesis, and potential biological relevance.

Introduction: The Quinazolinedione Scaffold

Quinazolines and their oxidized derivatives, quinazolinones, represent a prominent class of nitrogen-containing heterocyclic compounds. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. The biological versatility of the quinazolinone nucleus stems from its rigid structure and the ability to introduce various substituents at different positions, thereby modulating its physicochemical properties and target interactions.

The subject of this guide, this compound, is a derivative characterized by a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazolinedione ring system. The presence and position of the halogen can significantly influence the compound's biological activity.

Physicochemical and Structural Characteristics

Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While extensive experimental data for this compound is not widely published, its basic properties can be identified from supplier information and inferred from related structures.

| Property | Value | Source |

| CAS Number | 377067-64-6 | |

| Molecular Formula | C₁₀H₉BrN₂O₂ | |

| Molecular Weight | 269.10 g/mol | |

| SMILES Code | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O |

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

A likely synthetic pathway would involve a two-step process:

-

Synthesis of the 6-bromo-2,4(1H,3H)-quinazolinedione precursor: This can be achieved through the reaction of 5-bromoanthranilic acid with urea or a cyanate salt.

-

N-alkylation at the 3-position: The resulting 6-bromo-2,4(1H,3H)-quinazolinedione can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione

-

To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add an equimolar amount of potassium cyanate.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain crude 6-bromo-2,4(1H,3H)-quinazolinedione.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified precursor.

Step 2: Synthesis of this compound

-

Dissolve the 6-bromo-2,4(1H,3H)-quinazolinedione in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.

-

To the stirred suspension, add a slight excess of ethyl iodide.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectral Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, expected spectral data can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene and methyl protons of the ethyl group, and the N-H proton. The aromatic protons would appear as a complex multiplet in the downfield region, while the ethyl group protons would present as a quartet and a triplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the two carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Mechanism of Action and Biological Potential

The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action of this compound has not been elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be postulated.

Anti-inflammatory and Analgesic Activity

Many 6-bromo-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Several clinically approved anticancer drugs feature this core structure. The anticancer activity of quinazolinone derivatives has been linked to various mechanisms, including:

-

Enzyme Inhibition: Inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, is a common mechanism for anticancer quinazolinones.

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.

The presence of a bromine atom at the 6-position can enhance the anticancer activity of the quinazolinone scaffold.

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antibacterial and antifungal activities. The proposed mechanisms often involve the disruption of microbial cell wall synthesis or interference with essential enzymatic pathways.

Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative protocols for evaluating its potential anti-inflammatory and anticancer activities.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

-

Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., indomethacin) for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro MTT assay to evaluate cytotoxicity.

Conclusion

This compound belongs to the pharmacologically significant class of quinazolinone heterocycles. While specific data on this particular derivative is limited, the broader family of 6-bromo-quinazolinones exhibits promising anti-inflammatory, analgesic, and anticancer activities. This guide has provided a framework for understanding its fundamental properties, a plausible synthetic route, and standard protocols for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action.

Physicochemical properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the landscape of drug discovery, a thorough understanding of a molecule's fundamental characteristics—such as solubility, lipophilicity, and ionization state—is a non-negotiable prerequisite for advancing a compound through the development pipeline.[1][2] This document synthesizes available data with field-proven, detailed experimental protocols for the determination of these critical parameters. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific rationale, ensuring the generation of robust and reliable data for informed decision-making in medicinal chemistry and pharmaceutical development projects.

Introduction: The Quinazolinedione Scaffold in Medicinal Chemistry

The quinazoline and quinazolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3] The specific compound, this compound, is functionalized at three key positions. The introduction of a bromine atom at the 6-position and an ethyl group at the N-3 position significantly modulates the electronic and steric properties of the parent quinazolinedione core.

-

6-Bromo Group: The electronegative bromine atom can influence the molecule's acidity, metabolic stability, and potential for halogen bonding interactions with biological targets.

-

3-Ethyl Group: The N-alkylation with an ethyl group removes a hydrogen bond donor site, which can profoundly impact solubility, crystal packing, and receptor engagement.

A precise characterization of the physicochemical properties resulting from these substitutions is essential for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile and for guiding rational drug design.[2]

Molecular Structure and Core Properties

A molecule's identity is defined by its structure and fundamental properties, which serve as the basis for all subsequent characterization.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |

| Molecular Weight | 270.10 g/mol | N/A |

| CAS Number | 377067-64-6 | [4][5] |

| Appearance | White to off-white crystalline solid | N/A |

| SMILES | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O | [5] |

Key Physicochemical Parameters: Protocols and Rationale

The following sections provide validated experimental protocols for determining the most critical physicochemical properties for drug development.

Melting Point (Mp)

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. It is a critical parameter for material characterization, stability assessment, and formulation development.

Table 2: Thermal Properties

| Parameter | Value |

| Melting Point (°C) | Data not publicly available. Requires experimental determination. |

This is the standard, universally accepted method for accurate melting point determination.

Expertise & Causality:

-

Why fine powder? A finely ground sample ensures uniform heat transfer, preventing different parts of the sample from melting at different temperatures and leading to a sharp, accurate melting range.

-

Why a slow heating rate? A slow ramp rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium. A faster rate will cause the sample's temperature to lag behind the thermometer reading, resulting in a falsely elevated and broad melting range.

Aqueous Solubility

Solubility is arguably one of the most important physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development.

Table 3: Predicted and Experimental Solubility

| Parameter | Value |

| Predicted Aqueous Solubility | Low (based on structure) |

| Experimental Aqueous Solubility | Requires experimental determination. |

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[2]

Trustworthiness & Self-Validation:

-

Use of Excess Solid: This is the core principle that ensures the resulting solution is truly saturated. The continued presence of solid material at the end of the experiment validates that equilibrium has been achieved at the saturation point.

-

Equilibration Time: A 24-48 hour period is typically sufficient to ensure the dissolution process has reached thermodynamic equilibrium, avoiding kinetically limited results that might overestimate or underestimate true solubility.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting membrane permeability and absorption. It is commonly expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH).

Table 4: Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3-AA | 1.4 | Computed for isomer[6] |

While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating LogP.

Expertise & Causality:

-

Why RP-HPLC? The stationary phase (e.g., C18) is nonpolar, so more lipophilic compounds interact with it more strongly and thus have longer retention times. This chromatographic behavior directly correlates with the compound's partitioning behavior between octanol and water.

-

Why use k' instead of tR? The retention factor k' normalizes the retention time by the column's dead time, making the measurement independent of column length and flow rate, thus providing a more fundamental and transferable parameter for correlation with LogP.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. This is critical as the ionization state dramatically affects a molecule's solubility, permeability, and potential for ionic interactions with its target. The N1-H proton on the quinazolinedione ring is acidic.

Table 5: Predicted Acidity

| Parameter | Predicted Value |

| Acidic pKa | Requires experimental determination. |

Potentiometric titration is a highly accurate and robust method for directly measuring pKa values.[7]

Trustworthiness & Self-Validation:

-

Titration Curve Shape: The resulting sigmoidal titration curve provides an internal validation of the experiment's quality. A well-defined inflection point corresponds to the equivalence point, and the accuracy of the pKa is directly related to the quality of this curve.

-

Calibrated Electrode: The use of a recently calibrated pH electrode against standard buffers ensures the accuracy of the fundamental measurement (pH) upon which the entire calculation depends.

Conclusion

The physicochemical properties of this compound are defining parameters that will govern its behavior in biological systems. While predictive models offer valuable initial estimates, the generation of precise, high-quality experimental data using the robust protocols outlined in this guide is imperative. This foundational knowledge is indispensable for any successful drug discovery and development program, enabling rational optimization of the compound's properties and facilitating its journey from a promising lead to a potential therapeutic agent.

References

- 1. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 377067-64-6|6-Bromo-3-ethylquinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 6. 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione | C10H9BrN2O2 | CID 5743651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic compound, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from a plausible synthetic route to the integrated application of modern analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the conceptual confirmation by X-ray crystallography. Each section is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice and data interpretation, grounding all claims in authoritative scientific principles.

Introduction and Synthetic Strategy

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The target molecule, this compound (Figure 1), incorporates a bromine atom, a common feature for modulating pharmacokinetic properties, and an N-ethyl group, which can influence solubility and receptor binding. Its definitive structural confirmation is a prerequisite for any further development.

A plausible and efficient synthesis is paramount for obtaining the pure analytical sample required for elucidation. Based on established methods for the synthesis of 3-substituted quinazolinediones, a robust approach involves the reaction of 5-bromo-2-aminobenzoic acid with ethyl isocyanate.[2] This method is often preferred for its high regioselectivity and yield.

Proposed Synthesis Workflow

Caption: Synthetic pathway for the target compound.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the compound and offering immediate evidence of its elemental composition.[3] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

-

Ionization Method: Electrospray Ionization (ESI) in positive mode is selected due to its soft ionization nature, which is ideal for preserving the molecular ion.[3]

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to acquire high-resolution mass data, allowing for the determination of the exact mass and molecular formula.

-

Data Acquisition: Data is collected over a mass range of m/z 100-500.

Data Interpretation and Validation

The primary objective is to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₉BrN₂O₂, the expected monoisotopic mass of the neutral molecule (M) is 267.9898 Da.

Isotopic Pattern Analysis: A crucial validation step is the analysis of the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in two prominent peaks in the mass spectrum for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by 2 m/z units and having nearly equal intensities.[4][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (Da) | Observed m/z (Predicted) | Description |

| [C₁₀H₉⁷⁹BrN₂O₂ + H]⁺ | 268.9978 | 268.9975 | Molecular ion with ⁷⁹Br |

| [C₁₀H₉⁸¹BrN₂O₂ + H]⁺ | 270.9957 | 270.9954 | Molecular ion with ⁸¹Br |

The observation of this characteristic 1:1 doublet at the predicted m/z values provides strong, self-validating evidence for the presence of one bromine atom in the molecule and confirms the molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural insights by inducing fragmentation of the molecular ion.[3] A plausible fragmentation pathway for quinazolinediones involves the loss of neutral molecules like CO and ethene from the ethyl group.[7]

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] Each functional group has a characteristic vibration frequency, making the FTIR spectrum a molecular "fingerprint".[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation and Validation

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3200-3050 | Medium | N-H Stretch | Amide (N1-H) |

| ~3050-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1710 & ~1660 | Strong, Sharp | C=O Stretch | Dione Carbonyls (Amide) |

| ~1600-1585 | Medium | C=C Stretch | Aromatic Ring |

| ~850-800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

| ~600-500 | Medium | C-Br Stretch | Aryl Bromide |

The presence of two distinct, strong carbonyl peaks is characteristic of the quinazolinedione ring system.[10][11] The N-H stretch confirms the presence of the secondary amide at the N1 position. The aromatic and aliphatic C-H stretches are also key identifiers. The C-Br stretch in the fingerprint region further supports the proposed structure.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[13] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structure assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Spectrometer: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[2][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, crucial for identifying quaternary carbons and linking molecular fragments.[2][5]

-

Data Interpretation and Validation: A Step-by-Step Approach

The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Singlet | 1H | NH -1 | Acidic amide proton, broad singlet. |

| ~7.9 | Doublet (d) | 1H | H -5 | Aromatic proton ortho to Br and adjacent to CH. Deshielded. |

| ~7.7 | Doublet of Doublets (dd) | 1H | H -7 | Aromatic proton ortho to C=O and adjacent to two CH. |

| ~7.2 | Doublet (d) | 1H | H -8 | Aromatic proton ortho to NH and adjacent to CH. |

| ~4.0 | Quartet (q) | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to a nitrogen and a methyl group. |

| ~1.2 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |

-

The aromatic region (7.0-8.0 ppm) is expected to show three distinct signals for the three protons on the benzene ring.[15][16] Their splitting patterns (d, dd) are dictated by ortho and meta coupling.

-

The ethyl group will present as a characteristic quartet (for the CH₂) and a triplet (for the CH₃) due to spin-spin coupling.[17][18]

The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment helps assign them.

Table 4: Predicted ¹³C NMR and DEPT-135 Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~161 | Absent | C =O (C4) | Amide carbonyl, quaternary. |

| ~150 | Absent | C =O (C2) | Urea-like carbonyl, quaternary. |

| ~140 | Absent | C -4a | Aromatic quaternary carbon fused to two rings. |

| ~138 | Positive | C H (C7) | Aromatic methine. |

| ~127 | Positive | C H (C5) | Aromatic methine. |

| ~117 | Absent | C -Br (C6) | Aromatic quaternary carbon attached to bromine. |

| ~116 | Absent | C -8a | Aromatic quaternary carbon fused to two rings. |

| ~115 | Positive | C H (C8) | Aromatic methine. |

| ~38 | Negative | N-C H₂-CH₃ | Aliphatic methylene attached to nitrogen. |

| ~14 | Positive | N-CH₂-C H₃ | Aliphatic methyl. |

2D NMR experiments provide the definitive connections to assemble the structure.

Caption: Key COSY and HMBC correlations for structure validation.

-

COSY: Will confirm the coupling between H-7 and H-8 (ortho), H-7 and H-5 (meta), and crucially, the N-CH₂ and N-CH₃ protons of the ethyl group.

-

HSQC: Will unambiguously link each proton signal to its directly attached carbon signal (e.g., δ ~4.0 ppm proton to δ ~38 ppm carbon).

-

HMBC: This is the final validation. Key correlations would include:

-

The N-CH₂ protons (δ ~4.0) correlating to the C2 and C4 carbonyl carbons (δ ~150, ~161).

-

The N1-H proton (δ ~11.5) correlating to C2 and C8a.

-

The aromatic proton H-5 (δ ~7.9) correlating to the quaternary carbon C-6 (attached to Br) and the carbonyl carbon C-4.

-

This web of interlocking 1D and 2D NMR data provides a self-consistent and definitive elucidation of the molecular structure.

X-ray Crystallography: Absolute Structural Confirmation

While the combination of MS and NMR provides incontrovertible evidence for the structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a saturated solution.[6][11] A suitable solvent system (e.g., ethanol/water, acetone) must be empirically determined.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the quinazolinedione ring system, and the precise bond lengths and angles, leaving no ambiguity about the identity of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity and completes the structural puzzle. Finally, X-ray crystallography can provide absolute confirmation. This guide has outlined an expert, logic-driven workflow that ensures a self-validating and unambiguous determination of the molecular structure, a critical step in the journey of any novel compound from synthesis to application.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 6-bromo-2,4(1h,3h)-quinazolinedione (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 6-BROMO-2,4(1H,3H)-QUINAZOLINEDIONE | 88145-89-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound | 377067-64-6 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Quinazolinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinedione scaffold, a fused heterocyclic system consisting of a benzene ring fused to a pyrimidine-2,4-dione, represents a cornerstone in modern medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. Derivatives of quinazolinedione have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinazolinedione derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The aim is to equip researchers and drug development professionals with a thorough understanding of this important class of compounds and to facilitate the design and development of novel therapeutics.

Part 1: Anticancer Activity

Quinazolinedione derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[4] Their therapeutic potential stems from their ability to modulate key signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.

Mechanisms of Action

The anticancer effects of quinazolinedione derivatives are diverse and target multiple facets of cancer biology.

1.1.1. Inhibition of Tyrosine Kinases

A primary mechanism of action for many quinazolinedione-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival.[5] Dysregulation of RTK activity is a common feature of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazolinedione derivatives have been developed as potent inhibitors of EGFR.[6][7] By competing with ATP for the binding site in the kinase domain of EGFR, these compounds block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[8] Marketed drugs like gefitinib and erlotinib, while being quinazoline derivatives, have paved the way for the exploration of quinazolinediones as EGFR inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinazolinedione derivatives have been shown to inhibit VEGFR, a key regulator of angiogenesis.[8] Dual inhibition of both EGFR and VEGFR by some quinazolinedione derivatives presents a promising strategy to simultaneously target tumor cell proliferation and the blood supply that sustains it.[5]

1.1.2. Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[9] Several quinazolinedione derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[9][10][11] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

1.1.3. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Quinazolinedione derivatives can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics and the inhibition of survival signaling pathways.[4][9]

1.1.4. Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. As mentioned, by inhibiting tubulin polymerization, quinazolinedione derivatives can arrest the cell cycle at the G2/M phase.[9] Some derivatives have also been shown to induce cell cycle arrest at other phases, contributing to their antiproliferative effects.[6]

1.1.5. Inhibition of DNA Repair Enzymes

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[13] Several quinazolinedione derivatives have been designed and synthesized as potent PARP-1 inhibitors, demonstrating promising anticancer activity.[14][15][16]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinazolinedione derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Substitutions at N-1 and N-3: The nitrogen atoms at positions 1 and 3 of the quinazolinedione ring are common sites for substitution. Alkyl or aryl groups at these positions can significantly influence the compound's interaction with its biological target. For instance, in PARP inhibitors, specific substitutions at the N-3 position are crucial for binding to the enzyme's active site.[16]

-

Substitutions on the Fused Benzene Ring: Modifications on the benzene ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the quinazolinedione system and affect its biological activity.

-

Substitutions at C-2: While the core structure is a dione, modifications at the C-2 position of a precursor quinazolinone can lead to potent derivatives. For example, in tubulin inhibitors, the nature of the substituent at the 2-position of the quinazoline ring is related to the molecule's antitumor activity.[10]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected quinazolinedione derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Q19 | HT-29 (Colon) | 0.051 | Tubulin Polymerization Inhibitor | [9] |

| Compound 17 | MiaPaCa2 (Pancreatic) | 1.32 | EGFR Inhibitor | [5] |

| Compound 12c | MCF-7 (Breast) | 0.03038 (nM) | PARP-1 Inhibitor | [14] |

| Compound 2a | Various | 0.0019 - 0.0032 | Tubulin Polymerization Inhibitor | [10] |

| Cpd36 | - | 0.00094 (nM) | PARP-1 Inhibitor | [15] |

Experimental Protocols

1.4.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology: [18][19][20]

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinazolinedione derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include appropriate controls: untreated cells (vehicle control) and blank wells (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

1.4.2. Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase.[21]

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology: [22][23][24]

-

Compound Preparation:

-

Prepare a stock solution of the quinazolinedione derivative in 100% DMSO.

-

Create a serial dilution of the compound in DMSO.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for approximately 40 minutes at room temperature.

-

Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is inversely proportional to the inhibitory activity of the compound.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Diagram of EGFR Signaling Pathway Inhibition by Quinazolinedione Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. benchchem.com [benchchem.com]

- 20. atcc.org [atcc.org]

- 21. benchchem.com [benchchem.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: A Technical Guide for Drug Discovery

Introduction: The Quinazolinedione Scaffold as a Privileged Motif in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its oxidized forms, quinazolinones and quinazolinediones, are considered "privileged structures" by medicinal chemists due to their ability to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic effects.[1][3] These activities span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant properties.[1][2][4][5] The specific compound of interest, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, while not extensively studied itself, belongs to this promising class of molecules. The presence of a bromine atom at the 6-position and an ethyl group at the 3-position are key structural features that are anticipated to modulate its biological activity and pharmacokinetic profile. This guide will explore the potential therapeutic targets of this compound based on the known activities of its structural analogs, providing a roadmap for its investigation as a novel therapeutic agent.

Part 1: Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive body of research on quinazolinone and quinazolinedione derivatives, we can hypothesize several key protein targets for this compound.

Epidermal Growth Factor Receptor (EGFR) Kinase: A Target in Oncology

The quinazoline scaffold is famously embodied in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib, used in cancer therapy.[6] Several studies on 6-bromo-substituted quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[7] Molecular docking studies of these compounds have consistently suggested a high binding affinity to the ATP-binding pocket of the EGFR kinase domain.[7]

Mechanistic Rationale: The nitrogen atoms in the quinazoline ring can form crucial hydrogen bonds with key residues in the EGFR hinge region, while the substituted benzene ring can occupy the hydrophobic pocket. The bromine atom at the 6-position can enhance binding through halogen bonding or by modifying the electronic properties of the ring system. The 3-ethyl group likely influences solubility and steric interactions within the binding site. Inhibition of EGFR would block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and migration.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Numerous quinazolinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[8][9][10][11][12] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. The anti-inflammatory activity of some bromo-substituted quinazolinones has been shown to be comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8]

Mechanistic Rationale: The planar quinazolinedione ring can mimic the arachidonic acid substrate and fit into the active site of COX enzymes. The substituents on the ring system would then determine the selectivity for COX-1 versus COX-2. The 6-bromo substituent could potentially interact with residues in a secondary pocket of the COX-2 active site, conferring selectivity. Inhibition of COX enzymes would reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.

Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target in Cancer

Recent drug repurposing studies have identified the quinazoline scaffold, specifically from the EGFR inhibitor erlotinib, as a starting point for developing potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[6] LSD1 is an epigenetic modulator that plays a crucial role in tumorigenesis by demethylating histone and non-histone proteins, leading to altered gene expression.[6] Inhibition of LSD1 is a promising therapeutic strategy for various cancers.

Mechanistic Rationale: The quinazoline core can act as a scaffold to position functional groups that interact with the active site of LSD1. The mechanism of inhibition is likely competitive with the substrate. Given the structural similarity of this compound to the erlotinib-derived LSD1 inhibitors, it is plausible that it could also exhibit inhibitory activity against this enzyme.

Bacterial DNA Gyrase and Topoisomerase IV: A Potential Antibacterial Mechanism

Quinazolinedione derivatives have been investigated as potential antibacterial agents, designed to mimic the action of fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, recombination, and repair, making them attractive targets for antibiotic development.

Mechanistic Rationale: The quinazolinedione core can intercalate into the DNA or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands. The substituents on the ring system would be critical for antibacterial spectrum and potency. The 6-bromo and 3-ethyl groups could enhance cell wall penetration or improve binding to the target enzymes in specific bacterial species.

Part 2: Experimental Workflows for Target Validation

To investigate the therapeutic potential of this compound, a systematic approach to target validation is essential. The following section outlines key experimental protocols.

Protocol: EGFR Kinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

Methodology:

-

Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compound, and a kinase assay kit (e.g., ADP-Glo™).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Lines: EGFR-overexpressing cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., MRC-5).[7]

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: COX-2 Inhibition Assay (In Vitro)

Objective: To measure the selective inhibition of COX-2 by the test compound.

Methodology:

-

Reagents: Ovine or human recombinant COX-2 enzyme, arachidonic acid, test compound, and a colorimetric or fluorescent COX inhibitor screening assay kit.

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the COX-2 enzyme and the test compound. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.

-

Data Analysis: Determine the IC50 value for COX-2 inhibition. A parallel assay with COX-1 should be performed to assess selectivity.

Part 3: Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

| Potential Target | Key Assay | Endpoint | Hypothesized Outcome for Active Compound |

| EGFR | In Vitro Kinase Assay | IC50 | Low micromolar to nanomolar range |

| EGFR-dependent cells | MTT Assay | IC50 | Potent cytotoxicity in EGFR-overexpressing cells |

| COX-2 | In Vitro Enzyme Assay | IC50 & Selectivity Index | Potent and selective inhibition of COX-2 over COX-1 |

| LSD1 | In Vitro Demethylase Assay | IC50 | Inhibition of LSD1 activity |

| Bacteria | MIC Determination | MIC | Low µg/mL values against susceptible strains |

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule built upon a privileged scaffold. Based on the extensive literature on related compounds, it holds the potential to be developed as an anticancer, anti-inflammatory, or antibacterial agent. The primary hypothesized targets include EGFR, COX-2, LSD1, and bacterial topoisomerases. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this compound and its derivatives could lead to the discovery of novel and effective therapeutic agents.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

The Quinazolinedione Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The quinazolinedione scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring bearing two carbonyl groups, represents a "privileged structure" in medicinal chemistry. Its journey from an early synthetic curiosity to the core of numerous therapeutic agents is a testament to the enduring value of classical organic synthesis and the power of modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of quinazolinedione compounds. We will explore the seminal synthetic methodologies, the evolution of their synthesis, key milestones in the discovery of their diverse pharmacological activities, and detailed protocols for their preparation. This guide aims to serve as a valuable resource, bridging the historical context with practical applications for those working to unlock the full therapeutic potential of this remarkable heterocyclic system.

A Historical Perspective: The Genesis of the Quinazolinedione Nucleus

The story of the quinazolinedione core begins in the latter half of the 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis of the broader quinazoline nucleus was first achieved by Peter Griess in 1869 . Griess reported the reaction of anthranilic acid with cyanogen, which led to the formation of a bicyclic structure he termed "bicyanoamido benzoyl".[1][2] This pioneering work laid the groundwork for the exploration of this new class of heterocyclic compounds.

A significant advancement came from Stefan Niementowski in 1895 , who optimized the synthesis by reacting anthranilic acid with amides instead of cyanogen.[1] This method, now famously known as the Niementowski quinazoline synthesis , became a more practical and versatile route to quinazolinone derivatives. The fusion of anthranilic acid with urea, also first described by Griess, provided a direct pathway to 1,2,3,4-tetrahydro-2,4-dioxoquinazoline, the parent quinazolinedione.[2] These early methods, while foundational, often required harsh conditions, such as high temperatures and long reaction times.

The 20th and 21st centuries have witnessed a dramatic evolution in the synthesis of quinazolinediones, driven by the need for greater efficiency, diversity, and milder reaction conditions. The advent of microwave-assisted organic synthesis (MAOS) has been particularly transformative, significantly reducing reaction times and often improving yields for classical reactions like the Niementowski synthesis.[1][3] Furthermore, the development of metal-catalyzed cross-coupling reactions has opened up new avenues for the construction of the quinazolinedione scaffold and its derivatives.[4]

Historical Development Timeline of Quinazolinedione Synthesis and Discovery

Caption: Historical timeline of quinazolinedione synthesis and discovery.

The Evolution of Synthesis: From Classical to Contemporary Methods

The synthesis of the quinazolinedione core has evolved significantly from the pioneering work of Griess and Niementowski. Modern synthetic chemistry offers a diverse toolkit to construct this scaffold with high efficiency and control over substitution patterns.

Classical Synthetic Routes

The Griess Synthesis: As mentioned, the first synthesis of a quinazoline derivative involved the reaction of anthranilic acid with cyanogen.[1][2] While historically significant, the use of highly toxic cyanogen has rendered this method largely obsolete for routine laboratory synthesis. A key adaptation of this early work is the reaction of anthranilic acid with urea at elevated temperatures (150-160°C) to yield quinazoline-2,4-dione.[5]

The Niementowski Synthesis: This remains a cornerstone for the synthesis of 4(3H)-quinazolinones and can be adapted for quinazolinediones. The classical approach involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures (130–150°C).[3][6] The reaction proceeds through an o-amidobenzamide intermediate which then cyclizes.[6]

Modern Synthetic Methodologies

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of quinazolinediones. It dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1][3]

Metal-Catalyzed Approaches: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolinediones. For instance, a tandem palladium-catalyzed arylation-ester amidation sequence allows for the synthesis of various quinazolinedione products from o-halo benzoates and monoalkyl ureas.[4]

Eco-Friendly Syntheses: Recent research has focused on developing more environmentally benign methods. One such approach involves a one-pot synthesis of quinazoline-2,4(1H)-diones from o-aminobenzoic acids and potassium cyanate in water at room temperature, offering a greener alternative to traditional methods that use organic solvents and high temperatures.[7]

Experimental Protocols

Protocol 1: Classical Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea

-

Reactants: Anthranilic acid (13.7 g, 0.1 mol) and urea (12.0 g, 0.2 mol).

-

Procedure: a. Combine anthranilic acid and urea in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture in an oil bath at 150-160°C for 4-6 hours. The mixture will melt and then solidify as the reaction progresses. c. Allow the reaction mixture to cool to room temperature. d. Wash the solid product with hot water to remove any unreacted urea. e. Recrystallize the crude product from ethanol or acetic acid to afford pure quinazoline-2,4(1H,3H)-dione.

Protocol 2: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

-

Reactants: Anthranilic acid (1.37 g, 10 mmol) and formamide (20 mL).

-

Procedure: a. In a microwave-safe vessel, mix anthranilic acid and formamide. b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 150°C for 20-40 minutes with a power of 60W.[3] d. After cooling, pour the reaction mixture into crushed ice. e. Collect the precipitated solid by filtration, wash with cold water, and dry. f. Recrystallize from a suitable solvent like ethanol to obtain pure 4(3H)-quinazolinone.

A Spectrum of Biological Activity: The Pharmacological Journey of Quinazolinediones

The quinazolinedione scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The initial explorations in the mid-20th century revealed their potential as central nervous system (CNS) active agents, particularly as anticonvulsants and sedatives. However, the late 20th century saw a paradigm shift with the discovery of their potent anticancer properties, which has since dominated the research landscape.

Anticonvulsant Activity

Early studies identified quinazolinedione derivatives as promising anticonvulsant agents. The mechanism of action for some of these compounds is believed to involve the potentiation of GABAergic transmission in the CNS.[8][9] Structure-activity relationship (SAR) studies have shown that substitution at the N1 and N3 positions of the quinazolinedione ring is crucial for anticonvulsant activity.

| Compound ID | Structure/Substitution | Anticonvulsant Activity (ED50, mg/kg, MES test) | Neurotoxicity (TD50, mg/kg) | Reference |

| Phenytoin | (Reference Drug) | ~10-20 | >100 | [10] |

| Carbamazepine | (Reference Drug) | ~10-20 | >100 | [10] |

| 9a | 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | ~100-200 | Not reported | [10] |

| 5b | N-substituted-6-fluoro-quinazoline-4-amine derivative | 152 | >500 | [11] |

| 5d | N-substituted-6-fluoro-quinazoline-4-amine derivative | 140 | >500 | [11] |

Anticancer Activity: Targeting Kinases and Beyond

The discovery of quinazoline-based compounds as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase was a watershed moment in cancer therapy. This led to the development of blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). The quinazolinedione core has also been extensively explored for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.

The mechanism of anticancer action for many quinazolinedione derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. EGFR inhibition remains a primary target, but other mechanisms such as inhibition of other kinases (e.g., VEGFR-2), tubulin polymerization, and induction of apoptosis have also been reported.[12][13][14]

EGFR Inhibition Signaling Pathway

Caption: Quinazolinedione inhibitors block EGFR signaling.

| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |

| 17 | A549 (lung cancer) | 0.027 | [13] |

| 11g | HeLa (cervical cancer) | 10 | [15] |

| 21 | HeLa (cervical cancer) | 1.85 | [16] |

| 23 | MDA-MB231 (breast cancer) | 2.81 | [16] |

| 101 | MCF-7 (breast cancer) | 0.34 | [17] |

| 15n | A549 (lung cancer) | 1.91 | [18] |

| 45 | HL-60 (leukemia) | 1.2 | [19] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for EGFR inhibitory activity. An anilino group at this position is a common feature in many potent inhibitors.[20]

-

Substituents on the anilino ring: Electron-withdrawing groups such as chloro, bromo, or fluoro on the 4-anilino moiety often enhance antiproliferative activity.[20]

-

Substitution at the 2-position: Modifications at the 2-position of the quinazolinedione ring can significantly impact cytotoxicity. For instance, a 2-chloro substituent has been shown to be highly potent.[13][21]

Conclusion and Future Directions

The journey of quinazolinedione compounds from their 19th-century origins to their current status as a "privileged" scaffold in drug discovery is a compelling narrative of chemical innovation and therapeutic advancement. The versatility of the quinazolinedione core, coupled with the ever-expanding repertoire of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutic agents. While significant strides have been made, particularly in the realm of oncology, the full therapeutic potential of this remarkable heterocyclic system is yet to be fully realized. Future research will likely focus on the development of more selective and potent quinazolinedione-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic applications beyond cancer and CNS disorders, such as in infectious and inflammatory diseases, also presents exciting avenues for future investigation. This guide serves as a testament to the rich history and bright future of quinazolinedione chemistry, providing a solid foundation for the next generation of scientists to build upon.

References

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. generis-publishing.com [generis-publishing.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. journaljpri.com [journaljpri.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione mechanism of action.

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

Foreword: The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile and potent biological activities.[1] This guide focuses on a specific derivative, this compound, a molecule of significant interest due to the established pharmacological importance of its constituent chemical features. While direct, extensive research on this exact compound is not yet prevalent in publicly accessible literature, this document serves as a technical guide for researchers by synthesizing data from closely related analogues to postulate a mechanism of action and to provide a rigorous experimental framework for its validation.

The Quinazoline-2,4(1H,3H)-dione Core: A Privileged Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous bioactive compounds.[1] The dione variant, possessing carbonyl groups at positions 2 and 4, has demonstrated a particularly broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]

The therapeutic versatility of this scaffold arises from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with a variety of biological targets.[4] Modifications to the quinazoline core, particularly at the N1, N3, C2, and C6 positions, can dramatically alter its biological activity, enabling the fine-tuning of compounds for specific therapeutic applications.[4][5]

Deconstructing the Molecule: The Influence of Bromo and Ethyl Substituents

The specific biological profile of this compound is dictated by the interplay of its core structure and its unique substituents.

The 6-Bromo Group: A Potentiating Halogen

The introduction of a halogen, particularly bromine, at the 6-position of the quinazoline ring is a common strategy in medicinal chemistry to enhance potency. Several studies on related 6-bromo-quinazolinone derivatives have demonstrated significantly increased anti-inflammatory and cytotoxic activities.[6][7][8] This can be attributed to several factors:

-

Electronic Effects: The electron-withdrawing nature of bromine can modulate the electronic distribution of the entire ring system, potentially influencing binding affinity to target proteins.

-

Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the active site of a target protein, thereby increasing binding affinity and selectivity.

The 3-Ethyl Group: Modulating Physicochemical Properties

Alkylation at the N3 position with an ethyl group primarily influences the molecule's physicochemical properties. This substitution can:

-

Improve Solubility: The ethyl group can disrupt crystal lattice packing, potentially improving solubility in both aqueous and organic media, which is crucial for bioavailability.

-

Enhance Membrane Permeability: By masking a potential hydrogen bond donor (the N-H proton), the ethyl group can increase passive diffusion across cellular membranes.

-

Steric Interactions: The ethyl group can either produce favorable van der Waals interactions within a hydrophobic pocket of a target or cause steric hindrance, thereby influencing target selectivity.

Putative Mechanism of Action: A Hypothesis-Driven Approach

Based on the extensive literature on quinazoline derivatives, the most probable mechanisms of action for this compound fall into two primary categories: protein kinase inhibition and modulation of inflammatory pathways.

Primary Hypothesis: Inhibition of Protein Tyrosine Kinases

The quinazoline scaffold is famously associated with the inhibition of protein kinases, particularly those in the tyrosine kinase family.[5] Many quinazoline-based anticancer drugs function by competing with ATP for the binding site in the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[4][8] The inhibition of these kinases blocks downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Given that the 6-bromo substitution often enhances cytotoxic effects, it is highly probable that This compound acts as an inhibitor of one or more protein tyrosine kinases implicated in oncogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]